molecular formula C11H12BrNO B1318833 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde CAS No. 946705-58-4

2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B1318833
CAS No.: 946705-58-4
M. Wt: 254.12 g/mol
InChI Key: KXJRLVFRNNYMOM-UHFFFAOYSA-N
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Description

2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is an organic compound characterized by the presence of a bromine atom and a pyrrolidine ring attached to a benzaldehyde core

Biochemical Analysis

Biochemical Properties

2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including oxidoreductases and transferases, which facilitate its incorporation into biochemical pathways. The bromine atom in this compound can participate in halogen bonding, enhancing its binding affinity to specific protein targets. Additionally, the pyrrolidine ring contributes to the compound’s ability to form stable complexes with biomolecules, influencing the overall biochemical properties of the compound .

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. In particular, this compound can modulate cell signaling pathways by interacting with key signaling proteins, leading to alterations in gene expression and cellular metabolism. Studies have shown that this compound can influence the activity of transcription factors, thereby affecting the expression of genes involved in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The bromine atom in the compound can form halogen bonds with amino acid residues in proteins, leading to enzyme inhibition or activation. Additionally, the pyrrolidine ring can engage in hydrophobic interactions with protein surfaces, further stabilizing the compound-protein complex. These interactions result in changes in enzyme activity and gene expression, ultimately influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can maintain its biochemical activity, leading to sustained effects on cellular functions. Prolonged exposure to the compound may result in gradual changes in cellular responses, highlighting the importance of monitoring its temporal effects in experimental settings .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to modulate biochemical pathways without causing significant toxicity. At higher doses, this compound can induce adverse effects, including cellular stress and toxicity. Threshold effects have been observed, where a specific dosage range elicits maximal biochemical responses without causing detrimental effects on the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450s and transferases. These interactions facilitate the compound’s incorporation into metabolic processes, influencing metabolic flux and metabolite levels. The bromine atom and pyrrolidine ring play crucial roles in determining the compound’s metabolic fate, affecting its biotransformation and elimination from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. The bromine atom and pyrrolidine ring contribute to the compound’s ability to interact with transport proteins, influencing its localization and distribution within the cell .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, with a preference for specific organelles and compartments. The compound can be targeted to the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals and post-translational modifications. These localization patterns influence the compound’s activity and function, determining its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde typically involves the reaction of 4-bromo-benzaldehyde with pyrrolidine under specific conditions. One common method includes:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Properties

IUPAC Name

2-bromo-4-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-11-7-10(4-3-9(11)8-14)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJRLVFRNNYMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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